Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity . The compound’s effects are mediated through binding to these receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simpler dicarboxylic acid with similar chemical properties.
Piperazine: A basic structure that forms the backbone of the compound.
Thioxanthene derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine is unique due to its combination of a piperazine moiety with a thioxanthene structure, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H27ClN2O4S |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
CUSVQNNEZBGWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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